molecular formula C10H16O3 B14269812 2-Heptanone, 4-(acetyloxy)-3-methylene- CAS No. 169690-47-5

2-Heptanone, 4-(acetyloxy)-3-methylene-

Cat. No.: B14269812
CAS No.: 169690-47-5
M. Wt: 184.23 g/mol
InChI Key: CENLJTMOTNVTOL-UHFFFAOYSA-N
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Description

2-Heptanone, 4-(acetyloxy)-3-methylene- is a chemical compound with a unique structure that includes a heptanone backbone with an acetyloxy and methylene group attached This compound is part of the broader family of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptanone, 4-(acetyloxy)-3-methylene- can be achieved through several methods. One common approach involves the acylation of 2-heptanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as the acylating agent to introduce the acetyloxy group.

Industrial Production Methods

In an industrial setting, the production of 2-Heptanone, 4-(acetyloxy)-3-methylene- may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Heptanone, 4-(acetyloxy)-3-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or esters.

Scientific Research Applications

2-Heptanone, 4-(acetyloxy)-3-methylene- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a local anesthetic.

    Industry: Employed in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Heptanone, 4-(acetyloxy)-3-methylene- exerts its effects involves its interaction with specific molecular targets. For example, as a local anesthetic, it may block voltage-gated sodium channels, preventing the initiation and propagation of nerve impulses. This action is similar to other local anesthetics like lidocaine, but with unique properties due to its specific structure.

Comparison with Similar Compounds

Similar Compounds

    2-Heptanone: A simpler ketone with similar properties but lacking the acetyloxy and methylene groups.

    4-Heptanone: Another ketone with a different substitution pattern.

    Methyl n-amyl ketone: A related compound with a similar backbone but different functional groups.

Uniqueness

2-Heptanone, 4-(acetyloxy)-3-methylene- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial applications.

Properties

CAS No.

169690-47-5

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(3-methylidene-2-oxoheptan-4-yl) acetate

InChI

InChI=1S/C10H16O3/c1-5-6-10(13-9(4)12)7(2)8(3)11/h10H,2,5-6H2,1,3-4H3

InChI Key

CENLJTMOTNVTOL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C)C(=O)C)OC(=O)C

Origin of Product

United States

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